(7-Bromoquinolin-3-yl)methanol
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Overview
Description
(7-Bromoquinolin-3-yl)methanol is an organic compound with the molecular formula C10H8BrNO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a bromine atom at the 7th position and a hydroxymethyl group at the 3rd position of the quinoline ring structure makes this compound unique. It has a molecular weight of 238.08 g/mol .
Preparation Methods
The synthesis of (7-Bromoquinolin-3-yl)methanol typically involves organic synthesis methodsFor instance, bromination of 8-hydroxyquinoline with N-bromosuccinimide (NBS) in chloroform can yield 7-bromoquinolin-8-ol, which can then be further modified to introduce the hydroxymethyl group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
(7-Bromoquinolin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in quinolin-3-ylmethanol.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield quinoline-3-carboxylic acid.
Scientific Research Applications
(7-Bromoquinolin-3-yl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of biological systems due to its potential biological activity.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (7-Bromoquinolin-3-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and hydroxymethyl group can influence its binding affinity and specificity to these targets. Detailed studies are required to elucidate the exact pathways involved .
Comparison with Similar Compounds
(7-Bromoquinolin-3-yl)methanol can be compared with other quinoline derivatives, such as:
Quinolin-3-ylmethanol: Lacks the bromine atom, which may result in different chemical reactivity and biological activity.
7-Chloroquinolin-3-ylmethanol: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical properties and applications.
8-Hydroxyquinoline: Contains a hydroxyl group at the 8th position, leading to different chemical behavior and uses.
The presence of the bromine atom at the 7th position in this compound makes it unique, potentially offering distinct reactivity and biological properties compared to its analogs.
Properties
IUPAC Name |
(7-bromoquinolin-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c11-9-2-1-8-3-7(6-13)5-12-10(8)4-9/h1-5,13H,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APRMVARQRPSYQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)CO)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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